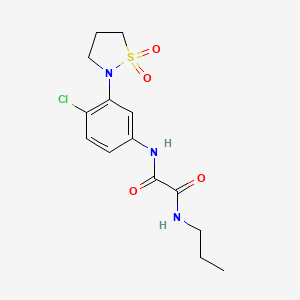

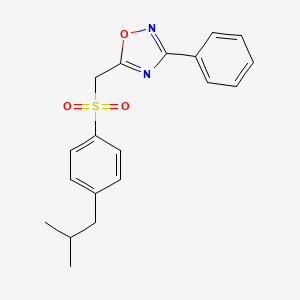

![molecular formula C19H20N2O2S B2585036 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide CAS No. 851096-21-4](/img/structure/B2585036.png)

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide” is a complex organic compound. It contains a quinoline group, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, a thiophene ring, and an acetamide group. The quinoline ring is a bicyclic compound containing a benzene ring fused to a pyridine ring . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom. The acetamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The quinoline ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions . The thiophene ring, also being aromatic, would have similar reactivity. The acetamide group could undergo various reactions involving the carbonyl group or the amine group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely make it relatively stable and possibly planar. The acetamide group could participate in hydrogen bonding, influencing its solubility in various solvents .Applications De Recherche Scientifique

Structural and Chemical Properties

Different Spatial Orientations and Coordination Capabilities

Studies have explored the spatial orientations of amide derivatives, including quinoline derivatives, and their coordination with anions, showcasing their structural diversity and potential for forming complex geometries. For instance, derivatives have been shown to adopt tweezer-like geometries and channel-like structures through weak interactions, highlighting their potential in molecular self-assembly and crystal engineering (Kalita & Baruah, 2010).

Co-crystal Formation with Aromatic Diols

Research on quinoline derivatives forming co-crystals with aromatic diols reveals their ability to interact with various molecules, leading to structurally diverse co-crystals. This capability indicates their use in designing materials with tailored properties (Karmakar et al., 2009).

Biological Applications

Antimicrobial Agents

Some derivatives, including those with a thiazolidinone moiety, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant activity against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Patel, Kumari, & Patel, 2012).

Corrosion Inhibitors

Theoretical studies on quinoxalines, including quinoline derivatives, have assessed their effectiveness as corrosion inhibitors for metals. Quantum chemical parameters correlate with experimental data, suggesting their applicability in protecting metals from corrosion (Zarrouk et al., 2014).

Chemosensors

Quinoline derivatives have been synthesized as chemosensors for metal ions, demonstrating remarkable sensitivity and selectivity for Zn2+ in biological and aqueous samples. Such sensors offer practical applications in environmental monitoring and biomedical diagnostics (Park et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c1-12-8-15-10-14(19(23)21-17(15)9-13(12)2)5-6-20-18(22)11-16-4-3-7-24-16/h3-4,7-10H,5-6,11H2,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDDQGCOXXOTDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-thiophen-2-ylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2584954.png)

![4-ethyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2584956.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2584960.png)

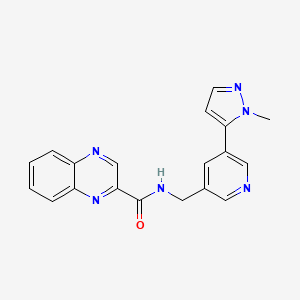

![2-methyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2584965.png)

![Methyl 4-isocyanatobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2584971.png)

![N-cyclopentyl-2-(3-methylbenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2584973.png)

![N1-methyl-2-{[2-(hydroxymethyl)phenyl]thio}benzamide](/img/structure/B2584974.png)

![4-Imino-3-[2-(4-methoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B2584975.png)